molecular formula C20H26N2O3 B13874816 Tert-butyl 4-(2-methylquinolin-8-yl)oxypiperidine-1-carboxylate

Tert-butyl 4-(2-methylquinolin-8-yl)oxypiperidine-1-carboxylate

Cat. No.: B13874816
M. Wt: 342.4 g/mol
InChI Key: ZWKDBFXDXFSYGI-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-methylquinolin-8-yl)oxypiperidine-1-carboxylate is a complex organic compound with a molecular formula of C20H28N2O3. This compound is of interest due to its unique structure, which combines a quinoline moiety with a piperidine ring, making it a valuable candidate for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-methylquinolin-8-yl)oxypiperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of 2-methylquinoline, which is then reacted with tert-butyl 4-hydroxypiperidine-1-carboxylate under specific conditions to form the desired product. The reaction often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-methylquinolin-8-yl)oxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced forms of the quinoline ring.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-(2-methylquinolin-8-yl)oxypiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used to study the interactions between quinoline derivatives and biological targets. It may serve as a probe to investigate enzyme activities or receptor binding.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may be leveraged in the development of new polymers or advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-methylquinolin-8-yl)oxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the piperidine ring may interact with various enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-methylquinolin-8-yl)carbamate
  • Tert-butyl 4-(2-methylquinolin-8-yloxy)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(2-methylquinolin-8-yl)oxypiperidine-1-carboxylate is unique due to its combination of a quinoline moiety with a piperidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties set it apart from similar compounds.

Properties

Molecular Formula

C20H26N2O3

Molecular Weight

342.4 g/mol

IUPAC Name

tert-butyl 4-(2-methylquinolin-8-yl)oxypiperidine-1-carboxylate

InChI

InChI=1S/C20H26N2O3/c1-14-8-9-15-6-5-7-17(18(15)21-14)24-16-10-12-22(13-11-16)19(23)25-20(2,3)4/h5-9,16H,10-13H2,1-4H3

InChI Key

ZWKDBFXDXFSYGI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2OC3CCN(CC3)C(=O)OC(C)(C)C)C=C1

Origin of Product

United States

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